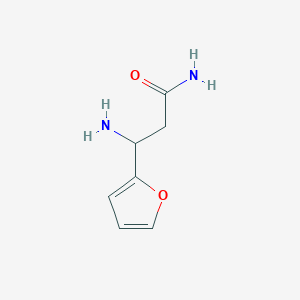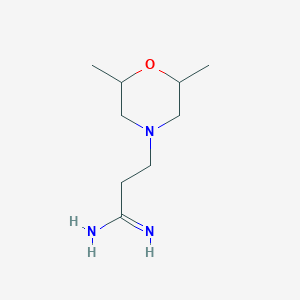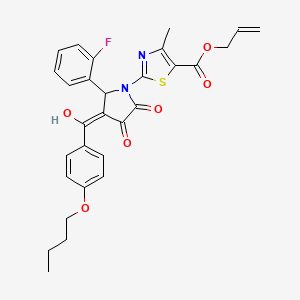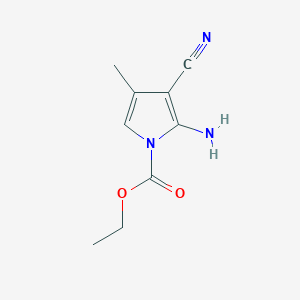![molecular formula C8H5F2NOS B12865014 4-(Difluoromethyl)benzo[d]oxazole-2-thiol](/img/structure/B12865014.png)
4-(Difluoromethyl)benzo[d]oxazole-2-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Difluoromethyl)benzo[d]oxazole-2-thiol is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse pharmacological activities and are widely used in medicinal chemistry. The presence of the difluoromethyl group and the thiol functionality in this compound makes it a unique and valuable molecule for various scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethyl)benzo[d]oxazole-2-thiol typically involves the reaction of 2-aminophenol with difluoromethylthiolating agents. One common method is the reaction of 2-aminophenol with difluoromethylthiol chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. The scalability of the process is crucial for industrial applications, and methods such as microwave-assisted synthesis and green chemistry approaches are often explored .
Analyse Des Réactions Chimiques
Types of Reactions
4-(Difluoromethyl)benzo[d]oxazole-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding benzoxazole derivative without the difluoromethyl group.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Benzoxazole derivatives.
Substitution: Various substituted benzoxazole derivatives.
Applications De Recherche Scientifique
4-(Difluoromethyl)benzo[d]oxazole-2-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Mécanisme D'action
The mechanism of action of 4-(Difluoromethyl)benzo[d]oxazole-2-thiol involves its interaction with various molecular targets and pathways. The compound has been shown to modulate signaling pathways such as the Akt/GSK-3β/NF-κB pathway, which is involved in cell survival and apoptosis. By influencing these pathways, the compound can exert neuroprotective and anticancer effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoxazole: A parent compound with a wide range of biological activities.
4-Methylbenzo[d]oxazole-2-thiol: Similar structure but with a methyl group instead of a difluoromethyl group.
2-Aminobenzoxazole: Lacks the thiol and difluoromethyl functionalities.
Uniqueness
4-(Difluoromethyl)benzo[d]oxazole-2-thiol is unique due to the presence of both the difluoromethyl group and the thiol functionality. These groups contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C8H5F2NOS |
|---|---|
Poids moléculaire |
201.20 g/mol |
Nom IUPAC |
4-(difluoromethyl)-3H-1,3-benzoxazole-2-thione |
InChI |
InChI=1S/C8H5F2NOS/c9-7(10)4-2-1-3-5-6(4)11-8(13)12-5/h1-3,7H,(H,11,13) |
Clé InChI |
WKQLJRNZVGHFBW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C2C(=C1)OC(=S)N2)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 2,3,3,3-tetrafluoro-2-[(undecafluoropentyl)oxy]propanoate](/img/structure/B12864940.png)


![2-Chloro-4-ethoxybenzo[d]oxazole](/img/structure/B12864953.png)



![tert-Butyl 5-fluoro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B12864969.png)

![4-Chloro-5-fluoro-3-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12864985.png)
![1H-Thieno[3,4-d]imidazole-4-pentanoic acid, hexahydro-2-oxo-, 2-[(2,3,4,5,6-pentafluorophenyl)methylene]hydrazide, (3aR,4S,6aS)-rel-](/img/structure/B12864991.png)
![2-[3-(tert-Butoxycarbonylamino)azetidin-3-yl]-2,2-difluoro-acetic acid](/img/structure/B12864998.png)

